Cas no 109317-23-9 (4-Bromo-2-methylphenylthiourea)

4-Bromo-2-methylphenylthiourea is a thiourea derivative featuring a brominated aromatic ring with a methyl substituent at the ortho position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. The presence of both bromine and thiourea functional groups enhances its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions, making it valuable for constructing complex molecular architectures. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. Researchers favor this compound for its utility in medicinal chemistry, particularly in the development of targeted inhibitors or ligands.
4-Bromo-2-methylphenylthiourea structure
109317-23-9 structure
商品名:4-Bromo-2-methylphenylthiourea
CAS番号:109317-23-9
MF:C8H9N2SBr
メガワット:245.13946
MDL:MFCD00041178
CID:91359
PubChem ID:3457258

4-Bromo-2-methylphenylthiourea 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-methylphenylthiourea
    • (4-Bromo-2-methyl-phenyl)-thiourea
    • 1-(4-Bromo-2-methylphenyl)-2-thiourea
    • (4-bromo-2-methylphenyl)thiourea
    • 1-(4-bromo-2-methylphenyl)thiourea
    • MFCD00041178
    • SCHEMBL15349132
    • N-(4-bromo-2-methylphenyl)thiourea
    • CS-0280773
    • FT-0617794
    • EN300-87384
    • 4-bromo-2-methylphenylthiourea, AldrichCPR
    • DTXSID00392659
    • AKOS005206911
    • 109317-23-9
    • DB-018544
    • STL503521
    • MDL: MFCD00041178
    • インチ: InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
    • InChIKey: WYYBDMZUGLHCKA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(Br)=CC=C1NC(N)=S
    • BRN: 3250571

計算された属性

  • せいみつぶんしりょう: 243.96700
  • どういたいしつりょう: 243.967
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 70.1A^2
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 白色無味結晶粉末
  • 密度みつど: 1.634
  • ゆうかいてん: 194-196°C
  • ふってん: 324.2°Cat760mmHg
  • フラッシュポイント: 149.9°C
  • 屈折率: 1.719
  • PSA: 70.14000
  • LogP: 3.18630
  • ようかいせい: 水に溶けない

4-Bromo-2-methylphenylthiourea セキュリティ情報

  • 危険物輸送番号:UN 2811
  • 危険カテゴリコード: 22-25
  • セキュリティの説明: S22-S36/37
  • 危険物標識: T
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • 包装等級:III
  • 包装グループ:III
  • 包装カテゴリ:III
  • リスク用語:R22
  • 危険レベル:6.1
  • ちょぞうじょうけん:(BD94925)

4-Bromo-2-methylphenylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351443-50mg
1-(4-Bromo-2-methylphenyl)thiourea
109317-23-9 95+%
50mg
¥15195.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351443-100mg
1-(4-Bromo-2-methylphenyl)thiourea
109317-23-9 95+%
100mg
¥14887.00 2024-08-09
Enamine
EN300-87384-10.0g
(4-bromo-2-methylphenyl)thiourea
109317-23-9
10.0g
$2884.0 2023-02-11
TRC
B808298-50mg
4-Bromo-2-methylphenylthiourea
109317-23-9
50mg
$ 65.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351443-2.5g
1-(4-Bromo-2-methylphenyl)thiourea
109317-23-9 95+%
2.5g
¥35499.00 2024-08-09
Enamine
EN300-87384-1.0g
(4-bromo-2-methylphenyl)thiourea
109317-23-9
1.0g
$671.0 2023-02-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09619-5g
N-(4-Bromo-2-methylphenyl)thiourea, 98%
109317-23-9 98%
5g
¥3141.00 2023-03-03
abcr
AB149491-2 g
1-(4-Bromo-2-methylphenyl)-2-thiourea; 97%
109317-23-9
2 g
€121.30 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351443-500mg
1-(4-Bromo-2-methylphenyl)thiourea
109317-23-9 95+%
500mg
¥17409.00 2024-08-09
Enamine
EN300-87384-0.5g
(4-bromo-2-methylphenyl)thiourea
109317-23-9
0.5g
$645.0 2023-02-11

4-Bromo-2-methylphenylthiourea 関連文献

4-Bromo-2-methylphenylthioureaに関する追加情報

4-Bromo-2-methylphenylthiourea: A Comprehensive Overview

4-Bromo-2-methylphenylthiourea, also known by its CAS number 109317-23-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. Recent studies have highlighted its role in the synthesis of advanced materials and its influence on chemical reactivity, making it a focal point for researchers worldwide.

The molecular structure of 4-bromo-2-methylphenylthiourea consists of a thiourea group attached to a brominated aromatic ring. The presence of the bromine atom at the para position and the methyl group at the meta position introduces steric and electronic effects that significantly influence the compound's chemical behavior. These effects have been extensively studied in recent years, particularly in relation to their impact on nucleophilic substitution reactions and catalytic processes.

One of the most notable applications of 4-bromo-2-methylphenylthiourea is in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Researchers have demonstrated that this compound serves as an efficient precursor for constructing complex ring systems, such as pyrimidines and imidazoles. These findings were published in a 2023 study, where the authors highlighted the high yield and selectivity achieved using this approach.

In addition to its role in organic synthesis, 4-bromo-2-methylphenylthiourea has also been explored for its potential in material science. Recent experiments have shown that this compound can act as a template for the formation of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. The study, conducted by a team at the University of Cambridge, revealed that the bromine atom plays a critical role in enhancing the stability and surface area of the resulting MOFs.

The synthesis of 4-bromo-2-methylphenylthiourea typically involves a two-step process: bromination followed by thiourea formation. The first step involves treating 2-methylphenylthiourea with a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions. The second step ensures the formation of the thiourea group through careful manipulation of reaction conditions to avoid side reactions.

Despite its numerous applications, there are challenges associated with the use of 4-bromo-2-methylphenylthiourea. One major concern is its stability under certain reaction conditions, particularly in acidic environments. Recent studies have focused on addressing this issue by modifying the substituents on the aromatic ring or by employing stabilizing agents during synthesis.

In conclusion, 4-bromo-2-methylphenylthiourea, with its CAS number 109317-23-9, stands as a versatile compound with promising applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop novel materials and chemical processes. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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